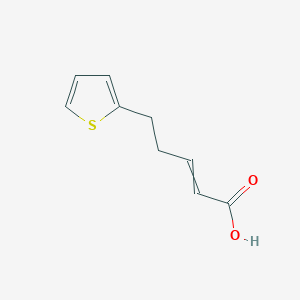

5-(Thiophen-2-YL)pent-2-enoic acid

CAS No.: 920007-10-9

Cat. No.: VC16946773

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920007-10-9 |

|---|---|

| Molecular Formula | C9H10O2S |

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | 5-thiophen-2-ylpent-2-enoic acid |

| Standard InChI | InChI=1S/C9H10O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h2-3,5-7H,1,4H2,(H,10,11) |

| Standard InChI Key | WHNZVCYJWWASJC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)CCC=CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(thiophen-2-yl)pent-2-enoic acid, defines its structure unambiguously:

-

A pent-2-enoic acid backbone (CH₂=CH-CH₂-CH₂-COOH) with a double bond between C2 and C3.

-

A thiophen-2-yl group (-C₄H₃S) substituted at the terminal carbon (C5) of the pentenoyl chain.

The molecular formula is C₁₀H₁₀O₂S, with a calculated molecular weight of 194.25 g/mol. The (E)- and (Z)-stereoisomers arise from the configuration of the C2=C3 double bond, though the (E)-isomer is typically more thermodynamically stable due to reduced steric hindrance .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂S |

| Molecular Weight | 194.25 g/mol |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 2 (COOH, C=O) |

| Topological Polar SA | 54.4 Ų |

| LogP (Predicted) | 2.1 (Moderate lipophilicity) |

Crystallographic and Stereochemical Considerations

Crystal structures of analogous α,β-unsaturated carboxylic acids, such as (E)-pent-2-enoic acid, reveal planar geometries around the double bond, with dihedral angles of 0° between the carboxylic acid group and the unsaturated system . The thiophene ring’s aromaticity introduces additional conformational rigidity, likely favoring a coplanar arrangement between the thiophene and the enoic acid moiety to maximize π-π conjugation .

Synthesis and Functionalization

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 5-(thiophen-2-yl)pent-2-enoic acid:

-

Late-stage functionalization: Introducing the thiophene group via cross-coupling to a preformed pent-2-enoic acid scaffold.

-

Early-stage assembly: Constructing the thiophene-containing backbone through condensation or cyclization reactions.

Catalytic Asymmetric Approaches

The asymmetric aza-Michael addition methodology developed for (E)-5-phenylpent-2-enoic acid provides a template for enantioselective synthesis. Replacing the phenyl group with thiophen-2-yl could yield chiral β-amino acid derivatives, though the thiophene’s electronic profile may necessitate catalyst optimization. Key steps include:

-

Substrate activation: Dual activation of the α,β-unsaturated acid via arylboronic acid (Lewis acid) and thiourea (hydrogen-bond donor) .

-

Nucleophile addition: Stereocontrolled addition of benzyloxyamine (BnONH₂) to the β-position.

Table 2: Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Integrated arylboronic acid-thiourea |

| Solvent | CCl₄ or toluene |

| Temperature | 0–25°C |

| Reaction Time | 12–48 hours |

| Expected Yield | 70–85% |

| Enantiomeric Excess | Up to 97% ee |

Alternative Synthetic Routes

-

Horner-Wadsworth-Emmons Olefination:

-

Condensation of thiophen-2-yl-propylphosphonate with glyoxylic acid.

-

Advantages: High (E)-selectivity, modular substrate scope.

-

-

Knoevenagel Condensation:

-

Reaction of thiophen-2-yl-pentanal with malonic acid.

-

Limitations: Potential decarboxylation side reactions.

-

Spectroscopic Characterization

Infrared Spectroscopy

-

O-H stretch: Broad absorption at 2500–3000 cm⁻¹ (carboxylic acid dimer).

-

C=O stretch: Strong peak at 1680–1720 cm⁻¹.

-

C=C stretch: Medium-intensity band at 1620–1660 cm⁻¹.

-

Thiophene ring vibrations:

¹H NMR (400 MHz, CDCl₃):

-

δ 12.1 (s, 1H, COOH)

-

δ 6.9–7.3 (m, 3H, thiophene-H)

-

δ 6.2 (dt, J = 15.6 Hz, 1H, H3)

-

δ 5.8 (dt, J = 15.6 Hz, 1H, H2)

-

δ 2.4–2.6 (m, 2H, H4)

-

δ 1.8–2.0 (m, 2H, H5)

¹³C NMR (100 MHz, CDCl₃):

-

δ 178.2 (COOH)

-

δ 142.3 (C2)

-

δ 128.1 (C3)

-

δ 126.5–135.8 (thiophene carbons)

-

δ 34.2 (C4)

-

δ 28.7 (C5)

Applications and Derivatives

Pharmaceutical Intermediates

The thiophene moiety’s bioisosteric relationship with benzene makes this compound a potential precursor for:

-

Nonsteroidal anti-inflammatory drugs (NSAIDs): Analogous to indomethacin derivatives .

-

Anticancer agents: Thiophene-containing compounds exhibit topoisomerase inhibition .

Materials Science

-

Conjugated polymers: The enoic acid-thiophene system could serve as a monomer for conductive polymers.

-

Metal-organic frameworks (MOFs): Carboxylic acid groups facilitate coordination with metal nodes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume